Vps34-IN-3 is a compound that acts as an inhibitor of the class III phosphatidylinositol 3-kinase known as Vps34. This enzyme is crucial in various cellular processes, particularly in autophagy, endosomal sorting, and membrane trafficking. The compound's relevance stems from its potential therapeutic applications, particularly in diseases linked to autophagy dysregulation.
Vps34-IN-3 is classified as a small molecule inhibitor targeting the lipid kinase activity of Vps34. It has been studied primarily in the context of mammalian cell biology and its effects on autophagy and other cellular processes. The compound is derived from medicinal chemistry efforts aimed at modulating the activity of phosphatidylinositol 3-kinases, specifically those involved in lipid signaling pathways that regulate cellular homeostasis and stress responses .
The synthesis of Vps34-IN-3 typically involves multi-step organic synthesis techniques, starting from commercially available precursors. The process may include:
The detailed synthetic route may vary depending on the specific analogs being developed, but it generally emphasizes achieving high purity and yield to ensure biological efficacy .
Vps34-IN-3 features a unique molecular structure characterized by specific functional groups that interact with the active site of Vps34. While exact structural data may not be publicly available due to proprietary information, it is known that the compound's design incorporates elements that mimic natural substrates of Vps34, allowing for effective inhibition.
Key structural features often include:
Molecular modeling studies are typically employed to predict the binding interactions between Vps34-IN-3 and its target .
Vps34-IN-3 primarily functions through competitive inhibition of the Vps34 enzyme, disrupting its ability to phosphorylate phosphatidylinositol at the 3-position. This inhibition affects downstream signaling pathways involved in autophagy and endosomal trafficking.
The compound's mechanism can be summarized as follows:
The mechanism by which Vps34-IN-3 exerts its effects revolves around its ability to interfere with PI3P production:
Data from experimental studies indicate that cells treated with Vps34-IN-3 show significant alterations in autophagic flux and endosomal dynamics, confirming its role as a potent inhibitor .
Vps34-IN-3 is typically characterized by:
Key chemical properties include:
Comprehensive characterization through techniques like NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) confirms these properties .
Vps34-IN-3 has several important applications in scientific research:
Vps34 (Vacuolar Protein Sorting 34), also designated Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3), represents the sole member of the Class III Phosphatidylinositol 3-Kinase (PI3K) family. This classification distinguishes it fundamentally from Class I (subdivided into IA and IB) and Class II PI3Ks, which exhibit divergent domain architectures, substrate preferences, and cellular functions [1] [5] [6]. Unlike Class I PI3Ks (which phosphorylate Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P₂] to generate PtdIns(3,4,5)P₃) or Class II PI3Ks (primarily utilizing Phosphatidylinositol [PtdIns] and Phosphatidylinositol 4-phosphate [PtdIns4P]), Vps34 exclusively utilizes PtdIns as its physiological lipid substrate [1] [5] [9]. Structurally, Vps34 possesses a simpler three-domain organization comprising an N-terminal C2 domain, a central helical domain, and a C-terminal kinase domain. This contrasts with the more complex domain architectures of Class I and II PI3Ks, which include adaptor-binding domains and extended C-terminal regions absent in Vps34 [1] [6].
Table 1: Classification of Phosphoinositide 3-Kinases (PI3Ks)
Class | Catalytic Subunits (Human) | Regulatory Subunits | Primary Substrate(s) | Primary Product(s) | Key Cellular Functions |
---|---|---|---|---|---|
I | p110α, p110β, p110δ, p110γ (PIK3CA/B/C/D) | p85-type (IA), p87/p101 (IB) | PtdIns(4,5)P₂ | PtdIns(3,4,5)P₃ | Growth factor signaling, cell proliferation, metabolism |
II | PI3K-C2α, PI3K-C2β, PI3K-C2γ (PIK3C2A/B/C) | None identified | PtdIns, PtdIns4P | PtdIns3P, PtdIns(3,4)P₂ | Endocytosis, membrane trafficking |
III | Vps34 (PIK3C3) | Vps15, Beclin 1, ATG14L or UVRAG | PtdIns | PtdIns3P | Autophagy, endosomal sorting, vesicular trafficking |
Vps34 exhibits stringent substrate specificity, catalyzing phosphorylation solely at the 3-hydroxy (D3) position of the inositol ring of Phosphatidylinositol (PtdIns). This reaction requires the presence of the membrane-bound complex partner Vps15, a regulatory serine/threonine kinase essential for Vps34's membrane association and catalytic activity [1] [5] [9]. Biochemical analyses confirm that Vps34 cannot utilize other phosphoinositide substrates, such as PtdIns4P or PtdIns(4,5)P₂, underscoring its unique position within the phosphoinositide kinase hierarchy [1] [5]. The molecular basis for this selectivity resides within the architecture of Vps34's kinase domain, particularly its activation loop and catalytic pocket, which are sterically and electrostatically optimized for binding PtdIns [5]. Mutagenesis studies demonstrate that substitutions within critical motifs (e.g., the DFG motif at the kinase domain's active site) abolish lipid kinase activity without disrupting complex assembly, highlighting the exquisite specificity of the catalytic mechanism [5] [10].
The exclusive catalytic product of Vps34 activity is Phosphatidylinositol-3-Phosphate (PtdIns(3)P). This monophosphorylated lipid serves as a master spatial regulator on intracellular membranes, functioning primarily as a docking site for effector proteins containing specific PtdIns(3)P-binding domains [1] [3] [5]. Key effectors include:
PtdIns(3)P generation occurs on distinct membranous compartments depending on the specific Vps34 complex involved. Complex I (Vps34-Vps15-Beclin 1-ATG14L) produces PtdIns(3)P primarily on the phagophore assembly site (PAS) and endoplasmic reticulum (ER) subdomains to initiate autophagy. In contrast, Complex II (Vps34-Vps15-Beclin 1-UVRAG) generates PtdIns(3)P predominantly on early endosomes to regulate endosomal sorting and maturation [1] [5]. The localized production of PtdIns(3)P by these distinct complexes enables independent regulation of autophagy and endocytic trafficking pathways [1] [5].
Table 2: Major Effector Domains Recognizing Vps34-Generated PtdIns(3)P
Effector Domain | Representative Proteins | Biological Function of PtdIns(3)P Interaction | Associated Vps34 Complex |
---|---|---|---|
FYVE | EEA1, Hrs, SARA, FYVE-CENT | Endosomal tethering/fusion, receptor sorting, signal transduction | Primarily Complex II |
PX | SNX1, SNX2, SNX3, p40ᵖʰᵒˣ | Endosomal cargo sorting, retromer function, membrane trafficking | Primarily Complex II |
FRRG (PROPPINs) | WIPI1, WIPI2, Atg18, Atg21 | Phagophore expansion, autophagosome formation, regulation of Atg9 trafficking | Primarily Complex I |
C2 | Rabphilin-3A | Synaptic vesicle trafficking (context-dependent) | Not specified |
Vps34 is the evolutionarily ancestral phosphatidylinositol 3-kinase, predating the emergence of Class I and Class II PI3Ks. Phylogenetic analyses confirm its presence in the Last Eukaryotic Common Ancestor (LECA), with highly conserved orthologs identified across all major eukaryotic supergroups, including Opisthokonta (animals, fungi), Amoebozoa, Archaeplastida (plants), SAR (Stramenopiles, Alveolata, Rhizaria), and Excavata [6]. This universal conservation underscores PtdIns(3)P signaling's fundamental role in core eukaryotic cell biology. While metazoans possess multiple Class I and II PI3Ks, yeast (e.g., Saccharomyces cerevisiae) genomes encode only Vps34 (Vps34p) and its regulatory partner Vps15 (Vps15p), highlighting the indispensable nature of this pathway [6] [8]. The core heterotetrameric architecture of Vps34 complexes is also conserved. Yeast Complex I (Vps34p-Vps15p-Vps30p-Atg14p) and Complex II (Vps34p-Vps15p-Vps30p-Vps38p) mirror mammalian Complex I (Vps34-Vps15-Beclin 1-ATG14L) and Complex II (Vps34-Vps15-Beclin 1-UVRAG) in composition and function, governing autophagy and endocytic sorting, respectively [1] [5] [6].
Functional conservation extends beyond structure. Yeast vps34Δ mutants exhibit defects in vacuolar protein sorting (Vps phenotype) and autophagy, phenocopying impairments observed in mammalian cells upon Vps34 inhibition or deletion [1] [6] [8]. Similarly, the role of Vps34-generated PtdIns(3)P in recruiting FYVE/PX/PROPPIN effectors is conserved from yeast to humans [1] [5] [9]. While lineage-specific gene duplications occurred (e.g., multiple BECN1 paralogs in some plants), the catalytic Vps34 subunit itself remained largely as a single-copy gene throughout eukaryotic evolution, further emphasizing its non-redundant core function [6].
Table 3: Evolutionary Conservation of Vps34 and Key Complex Components
Eukaryotic Group | Organism | Vps34 Ortholog | Vps15 Ortholog | Beclin 1/Vps30 Ortholog | ATG14 Ortholog | UVRAG/Vps38 Ortholog |
---|---|---|---|---|---|---|
Opisthokonta (Metazoa) | Homo sapiens (Human) | PIK3C3 | PIK3R4 | BECN1 | ATG14/Barkor | UVRAG |
Opisthokonta (Fungi) | Saccharomyces cerevisiae (Yeast) | Vps34p | Vps15p | Vps30p | Atg14p | Vps38p |
Amoebozoa | Dictyostelium discoideum | PikC | PikR | BecA | AtgL | UVRB |
Archaeplastida | Arabidopsis thaliana (Plant) | VPS34-1, VPS34-2 | VPS15 | ATG6 | ATG14 | UVRAG-like |
Alveolata | Tetrahymena thermophila | VPS34 | VPS15 | ATG6 | ATG14 | VPS38 |
Excavata | Trypanosoma brucei | TbVPS34 | TbVPS15 | TbATG6 | Absent | TbVPS38 |
The profound evolutionary conservation of Vps34, its complex partners, and its lipid product PtdIns(3)P validates its status as the primordial PI3K and a cornerstone of eukaryotic membrane trafficking regulation. This deep homology makes Vps34 an attractive target for pharmacological intervention, as inhibitors like Vps34-IN-3 can leverage conserved structural features across diverse biological contexts [5] [6] [8].
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